6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H4F3NO2S and a molecular weight of 247.19 g/mol . This compound features a trifluoromethyl group attached to a thieno[2,3-b]pyridine ring system, which is further substituted with a carboxylic acid group at the 2-position . The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Chemical Reactions Analysis
6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain targets, while the thieno[2,3-b]pyridine ring system can interact with various biological macromolecules . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
6-(Trifluoromethyl)pyridine-2-carboxylic acid: This compound lacks the thieno ring system but shares the trifluoromethyl and carboxylic acid groups.
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: This compound has an aldehyde group instead of a carboxylic acid group.
The uniqueness of this compound lies in its combined structural features, which impart distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C9H4F3NO2S |
---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)6-2-1-4-3-5(8(14)15)16-7(4)13-6/h1-3H,(H,14,15) |
InChI Key |
FSEUOIPZADGYNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=C(S2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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